molecular formula C17H21N7O4 B13764557 8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-(4-nitrobenzyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 476481-24-0

8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-(4-nitrobenzyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B13764557
CAS No.: 476481-24-0
M. Wt: 387.4 g/mol
InChI Key: ANPPPPYNAUALDW-UHFFFAOYSA-N
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Description

8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-(4-nitrobenzyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-(4-nitrobenzyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the purine core: This can be achieved through a series of condensation reactions involving appropriate amines and aldehydes.

    Introduction of the nitrobenzyl group: This step often involves a nucleophilic substitution reaction where a nitrobenzyl halide reacts with the purine derivative.

    Attachment of the dimethylaminoethyl group: This is typically done through an alkylation reaction using a dimethylaminoethyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-(4-nitrobenzyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The dimethylaminoethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could yield a variety of functionalized purine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have biological activity and can be used in the study of enzyme interactions.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

  • 8-{[2-(dimethylamino)ethyl]amino}-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione
  • 2-(dimethylamino)ethyl methacrylate

Uniqueness

8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-(4-nitrobenzyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for a wide range of chemical modifications, making it a versatile compound for various applications.

Properties

476481-24-0

Molecular Formula

C17H21N7O4

Molecular Weight

387.4 g/mol

IUPAC Name

8-[2-(dimethylamino)ethylamino]-3-methyl-7-[(4-nitrophenyl)methyl]purine-2,6-dione

InChI

InChI=1S/C17H21N7O4/c1-21(2)9-8-18-16-19-14-13(15(25)20-17(26)22(14)3)23(16)10-11-4-6-12(7-5-11)24(27)28/h4-7H,8-10H2,1-3H3,(H,18,19)(H,20,25,26)

InChI Key

ANPPPPYNAUALDW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCN(C)C)CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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